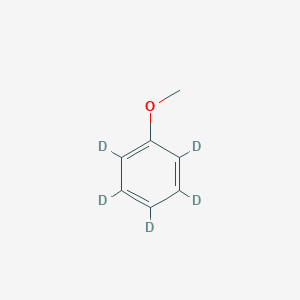
Methoxy(benzene-d5)
Descripción general
Descripción
Methoxy(benzene-d5), also known as Anisole, is an organic compound with the formula CH3OC6H5 . It is a colorless liquid with a smell reminiscent of anise seed . Many of its derivatives are found in natural and artificial fragrances . The compound is mainly made synthetically and is a precursor to other synthetic compounds .
Synthesis Analysis
Methoxybenzene can be prepared by the Williamson ether synthesis . Sodium phenoxide is reacted with a methyl halide to yield anisole . The methoxybenzene molecule is referred to as 1,3,5-trimethoxybenzene when it has methoxy groups in positions 1, 3, and 5 .
Molecular Structure Analysis
Anisole, commonly known as methoxybenzene, has the molecular formula CH3OC6H5 . It does not have an odor, but it has the appearance of anise seed, and some of its derivatives are utilized in fragrances, both natural and artificial .
Chemical Reactions Analysis
Anisole undergoes electrophilic aromatic substitution reaction at a faster speed than benzene . The methoxy group is an ortho/para directing group, which means that electrophilic substitution preferentially occurs at these three sites . The enhanced nucleophilicity of anisole vs. benzene reflects the influence of the methoxy group, which renders the ring more electron-rich .
Physical And Chemical Properties Analysis
Methoxy(benzene-d5) has a molecular weight of 113.17 g/mol . It is a colorless liquid .
Aplicaciones Científicas De Investigación
Perfume and Fragrance Industry
Anisole is used in the perfume industry due to its pleasant smell, which is similar to anise seed . It’s used in both natural and artificial fragrances .
Insecticides
Anisole is used in the production of insect pheromones . These are chemicals that insects produce and release into the environment to communicate with each other. They can be used in insecticides to attract or repel insects .
Solvents
Anisole is used as a solvent due to its chemical properties . A solvent is a substance that can dissolve other substances, creating a solution .
Pharmaceuticals
Anisole is used as a precursor in the production of various pharmaceuticals . For example, it can be dehydrated to produce synthetic anethole .
Synthesis of Other Compounds
Anisole is used as a precursor in the synthesis of other synthetic substances . It’s a commonly used reagent, not only for its practical applications but also for instructional ones .
Catalysis Research
The reaction mechanisms of methoxy species with benzene and cyclohexane over H-ZSM-5 zeolites were directly observed by infrared (IR) spectroscopy . This research provides valuable insights into the methylation mechanisms of methoxy species .
Biomarker for Flavonoid Consumption
1,3,5-trimethoxybenzene, a derivative of methoxybenzene, is used as a biomarker for the measurement of flavonoid consumption . This can be useful in nutritional and health research .
Dakin Oxidation Research
The Dakin reaction, which involves the oxidation of phenols (like methoxybenzene) to quinones, is a key step in the biosynthesis of many natural products . Understanding the mechanism of this reaction can help in the development of more effective catalytic systems for the valuable utilization of lignin .
Mecanismo De Acción
Target of Action
Methoxy(benzene-d5), also known as anisole, primarily targets the aromatic ring in organic compounds . The methoxy group is an ortho/para directing group, which means that electrophilic substitution preferentially occurs at these three sites .
Mode of Action
The mode of action of Methoxy(benzene-d5) involves electrophilic aromatic substitution reactions . The methoxy group enhances the nucleophilicity of the benzene ring, rendering it more electron-rich . This increased electron density speeds up the reaction with electrophiles .
Biochemical Pathways
The biochemical pathways affected by Methoxy(benzene-d5) involve the substitution reactions of the benzene ring . The methoxy group influences the pi cloud of the ring as a mesomeric electron donor, more so than as an inductive electron withdrawing group . This results in the activation or deactivation of the benzene ring towards electrophilic substitution .
Result of Action
The result of Methoxy(benzene-d5)'s action is the formation of new compounds through electrophilic aromatic substitution reactions . For example, anisole reacts with acetic anhydride to give 4-methoxyacetophenone .
Action Environment
The action of Methoxy(benzene-d5) can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other substituents on the benzene ring, the type of electrophile involved, and the reaction conditions such as temperature and pressure .
Safety and Hazards
Direcciones Futuras
Anisole is a standard reagent of both practical and pedagogical value . It is a precursor to other synthetic compounds . The methoxy group strongly affects the pi cloud of the ring as a mesomeric electron donor, more so than as an inductive electron withdrawing group despite the electronegativity of the oxygen . This makes it a valuable compound in various chemical reactions and processes .
Propiedades
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480547 | |
| Record name | Methoxy(benzene-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxy(benzene-d5) | |
CAS RN |
50629-14-6 | |
| Record name | Methoxy(benzene-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50629-14-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details

















Synthesis routes and methods V
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


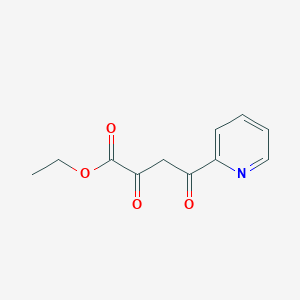





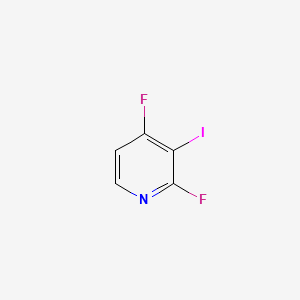
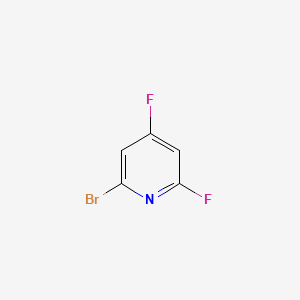

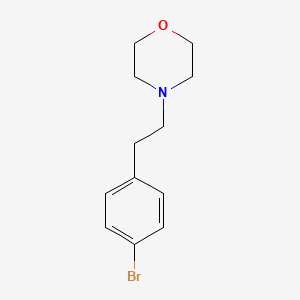

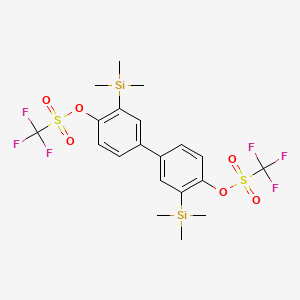
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)